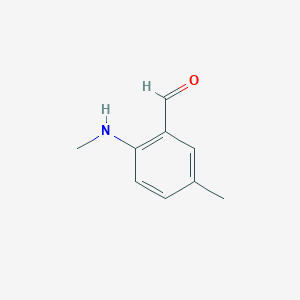

5-Methyl-2-(methylamino)benzaldehyde

Descripción

Contextualization within Substituted Benzaldehyde (B42025) Research

Substituted benzaldehydes are a cornerstone of organic synthesis, forming the foundation for numerous applications in pharmacology, chemical engineering, and materials science liberty.edu. Research into this class of compounds is driven by their utility as versatile intermediates. The aldehyde functional group is highly reactive, participating in a wide range of chemical transformations that allow for the construction of complex molecular frameworks.

Scientists have designed substituted benzaldehydes for specific biological applications, such as modifying the oxygen affinity of human hemoglobin nih.gov. The ability to introduce various functional groups at different positions on the benzaldehyde ring allows for the fine-tuning of electronic and steric properties, influencing the molecule's reactivity and interaction with biological targets researchgate.net. Modern synthetic strategies focus on developing efficient, one-pot procedures for creating these valuable compounds, highlighting the ongoing importance of this research area liberty.edurug.nl. The synthesis of functionalized benzaldehydes is a key area of study, with methods being developed to introduce substituents at specific positions to create desired ortho analogs and other derivatives liberty.eduresearchgate.net.

Structural Significance as a Multifunctional Organic Scaffold

The structure of 5-Methyl-2-(methylamino)benzaldehyde makes it an excellent example of a multifunctional organic scaffold. A scaffold in organic synthesis is a core molecular structure from which a variety of derivatives can be built researchgate.netnih.gov. The utility of this compound as a scaffold stems from the distinct reactivity of its three primary functional components.

The Aldehyde Group (-CHO): This group is a strong electrophile and is central to many classical organic reactions. It readily undergoes nucleophilic addition and condensation reactions. For instance, it can react with primary amines to form Schiff bases or participate in reactions like the Wittig or Mannich reactions to form carbon-carbon bonds globalresearchonline.netoarjbp.com.

The Methylamino Group (-NHCH₃): As a secondary amine, this group is nucleophilic and basic. Its position ortho to the aldehyde group is particularly significant. It can influence the reactivity of the aldehyde through electronic effects and potential intramolecular hydrogen bonding. Furthermore, the nitrogen atom can act as a coordination site for metal catalysts, directing subsequent transformations.

The Aromatic Ring System: The substituted benzene (B151609) ring provides a stable core that can be further functionalized. The existing methyl and methylamino groups are ortho, para-directing for electrophilic aromatic substitution, guiding the introduction of new substituents onto the ring.

This combination of reactive sites allows for selective, stepwise modifications, enabling the synthesis of a wide range of complex target molecules from a single, versatile starting material.

| Functional Group | Type of Reactivity | Potential Transformations |

| Aldehyde (-CHO) | Electrophilic | Schiff Base Formation, Wittig Reaction, Aldol (B89426) Condensation, Reduction to Alcohol, Oxidation to Carboxylic Acid |

| Methylamino (-NHCH₃) | Nucleophilic, Basic | N-Alkylation, N-Acylation, Coordination with Metals, Directs Electrophilic Aromatic Substitution |

| Aromatic Ring | Nucleophilic Core | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) |

This interactive table outlines the reactivity of the key functional groups in this compound, showcasing its multifunctional nature.

Evolution of Research Themes for Amino-Substituted Benzaldehydes

The research focus on amino-substituted benzaldehydes has evolved significantly over the past century. Initially, compounds like para-dimethylaminobenzaldehyde (DMAB) gained prominence as analytical reagents researchgate.net. A notable example is its use in Ehrlich's reagent to detect indoles, a reaction that produces a distinct color change and has been a staple in biochemistry and clinical chemistry for decades wikipedia.org.

Over time, the focus shifted from analytical applications to leveraging these compounds as versatile building blocks in synthetic organic chemistry. The unique reactivity conferred by the amino group, which renders the molecule highly reactive toward a range of compounds, made it a valuable condensation reagent researchgate.net. Researchers began to extensively explore the use of amino-substituted benzaldehydes in the synthesis of more complex structures, particularly heterocyclic compounds and Schiff bases globalresearchonline.netorientjchem.org.

Current research continues to build on this foundation, exploring novel synthetic routes and applications. The development of new catalytic systems and reaction methodologies has expanded the synthetic utility of these compounds nih.gov. Modern studies often focus on creating complex molecular architectures for applications in medicinal chemistry and materials science, where the amino-benzaldehyde core serves as a key structural motif. This trajectory from simple colorimetric reagents to sophisticated multifunctional scaffolds illustrates the enduring importance and adaptability of this class of compounds in chemical science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-2-(methylamino)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-4-9(10-2)8(5-7)6-11/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIOILVVCFTJTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00665476 | |

| Record name | 5-Methyl-2-(methylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70128-09-5 | |

| Record name | 5-Methyl-2-(methylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00665476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-(methylamino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Organic Transformations of 5 Methyl 2 Methylamino Benzaldehyde

Intramolecular Cyclization and Intermolecular Annulation Reactions

Synthesis of Spirocyclic Scaffolds

Spirocycles, carbocyclic or heterocyclic systems linked by a single common atom, are of significant interest in medicinal chemistry due to their inherent three-dimensional nature. The synthesis of spirocyclic scaffolds from derivatives of 2-(dialkylamino)benzaldehyde has been achieved through intramolecular cyclization reactions. A notable strategy involves a Lewis acid-catalyzed pharmaguideline.comorganicreactions.org-hydride shift followed by cyclization.

In a relevant study, 5-[2-(dimethylamino)benzylidene]-3-methyl-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-ones, compounds structurally analogous to derivatives of 5-Methyl-2-(methylamino)benzaldehyde, were treated with catalytic amounts of scandium triflate. The reaction proceeds via a pharmaguideline.comorganicreactions.org-hydride shift from a methyl group of the dimethylamino moiety to the exocyclic carbon of the benzylidene group. This generates a reactive iminium ion intermediate which is then attacked by the electron-rich aromatic ring in an intramolecular Friedel-Crafts-type reaction. The subsequent cyclization yields spiro[imidazole-4,3'-quinolin]-5(1H)-ones in good yields. This transformation highlights a sophisticated method for constructing complex spiro-heterocyclic systems by leveraging the reactivity of the ortho-amino-substituted aldehyde framework.

| Starting Material Class | Key Transformation | Catalyst/Reagent | Product Class | Mechanism Highlight |

|---|---|---|---|---|

| 5-[2-(Dialkylamino)benzylidene]imidazolones | Intramolecular Cyclization | Sc(OTf)₃ (catalytic) | Spiro[imidazole-4,3'-quinolin]ones | pharmaguideline.comorganicreactions.org-Hydride Shift followed by Friedel-Crafts-type cyclization |

Formation of Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal substrate for the construction of various nitrogen-containing heterocycles. Its ortho-amino aldehyde structure is particularly suited for condensation reactions that form quinolines, while the aldehyde group can participate in multicomponent reactions to build pyrazolone (B3327878) and imidazole (B134444) rings.

The Friedländer annulation is a direct and efficient method for synthesizing quinolines. organicreactions.orgnih.govwikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. organicreactions.orgresearchgate.net this compound serves as the 2-aminoaryl aldehyde component. The reaction is typically catalyzed by either an acid or a base. wikipedia.org

The mechanism can proceed through two primary pathways. In one route, an initial aldol (B89426) condensation between the enolate of the active methylene (B1212753) compound and the aldehyde occurs, followed by cyclization and dehydration via imine formation to yield the aromatic quinoline (B57606) ring. wikipedia.org Alternatively, the reaction can begin with the formation of a Schiff base between the amine and the ketone, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.org This method allows for the synthesis of a wide array of substituted quinolines by varying the active methylene component.

Pyrazolone frameworks can be synthesized using this compound through a multi-step, often one-pot, sequence. A common approach begins with a Knoevenagel condensation between the aldehyde and an active methylene compound like ethyl acetoacetate (B1235776) or diethyl malonate. wikipedia.orgresearchgate.netthermofisher.com This base-catalyzed reaction forms an α,β-unsaturated intermediate. wikipedia.org

The subsequent step involves the cyclization of this intermediate with a hydrazine (B178648) derivative (e.g., hydrazine hydrate (B1144303) or phenylhydrazine). The hydrazine undergoes a Michael addition to the conjugated system, followed by an intramolecular condensation with one of the ester or ketone groups, ultimately forming the 5-pyrazolone ring. Multi-component reactions that combine the aldehyde, a β-ketoester, hydrazine, and often another component like malononitrile (B47326) in a single pot have been developed to efficiently produce complex pyrazole-fused heterocycles. core.ac.uk

The Debus-Radziszewski imidazole synthesis offers a pathway to substituted imidazoles from an aldehyde. pharmaguideline.comwikipedia.orghandwiki.org This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal, benzil), an aldehyde, and a source of ammonia (B1221849) (typically ammonium (B1175870) acetate). mdpi.comijprajournal.com In this synthesis, this compound acts as the aldehyde component.

The reaction mechanism involves the initial formation of a diimine from the condensation of the 1,2-dicarbonyl compound with two equivalents of ammonia. handwiki.org This diimine then condenses with the aldehyde. A subsequent oxidation step, often occurring in situ, leads to the formation of the aromatic imidazole ring. This method is highly versatile for creating 2,4,5-trisubstituted imidazoles.

| Heterocycle | Named Reaction/Strategy | Reactants with this compound | General Conditions |

|---|---|---|---|

| Quinoline | Friedländer Annulation | Compound with active α-methylene group (e.g., ketones, β-ketoesters) | Acid or base catalysis |

| Pyrazolone | Knoevenagel Condensation + Cyclization | Active methylene compound (e.g., ethyl acetoacetate) and Hydrazine derivative | Base catalysis followed by heating |

| Imidazole | Debus-Radziszewski Synthesis | 1,2-Dicarbonyl compound (e.g., benzil) and Ammonium acetate (B1210297) | Heating, often in acetic acid |

Radical-Mediated Organic Transformations

While ionic reactions of this compound are well-established, its potential in radical-mediated transformations is also significant, primarily involving the aldehyde and methylamino functional groups.

The aldehydic C-H bond is susceptible to hydrogen atom abstraction by radical species. For instance, under photocatalytic conditions using reagents like tetrabutylammonium (B224687) decatungstate, aromatic aldehydes can be converted into benzoyl radicals. rsc.org The resulting acyl radical derived from this compound could then participate in various C-C bond-forming reactions, such as addition to α,β-unsaturated systems. This approach offers a mild method for generating acyl radicals that can be used in complex molecule synthesis. rsc.org

Furthermore, photochemical conditions can be employed to initiate radical cyclization reactions. rsc.org Irradiation can promote the formation of radical intermediates that undergo intramolecular cyclization. For the subject compound, pathways involving the N-H or N-CH₃ bonds of the methylamino group could potentially lead to the formation of novel cyclic or heterocyclic structures, although such specific reactions are less documented than ionic cyclizations. Dialkylamino radicals are generally considered weak hydrogen abstractors, suggesting that reactions might favor pathways other than intermolecular dehydrogenation. rsc.org The combination of photocatalysis and the unique electronic properties of the 2-aminobenzaldehyde (B1207257) scaffold presents an area for further exploration in synthetic organic chemistry. rsc.orgrsc.org

| Functional Group | Radical Generation Method | Potential Intermediate | Subsequent Reaction Type |

|---|---|---|---|

| Aldehyde (-CHO) | Photocatalysis (e.g., with Decatungstate) | Acyl Radical | Conjugate addition to alkenes |

| Methylamino (-NHCH₃) / Aromatic Ring | Photochemical Excitation | Aminyl Radical / Aryl Radical Adduct | Intramolecular Radical Cyclization |

In-depth Analysis of this compound in Coordination Chemistry

The field of coordination chemistry heavily relies on Schiff base ligands, which are typically synthesized through the condensation of a primary amine with a carbonyl compound. mdpi.comnih.gov These ligands are highly versatile due to the ease with which their electronic and steric properties can be modified, making them excellent chelating agents for a wide array of metal ions. nih.gov Research in this area commonly involves the synthesis of these ligands, followed by their complexation with various transition metals and lanthanide elements, and subsequent structural and physicochemical characterization. science.govsapub.orgresearchgate.net

However, to provide a thorough and scientifically accurate article on the specific compound this compound, detailed experimental data is necessary. This would include specific examples of multidentate Schiff base ligands derived from it, analysis of how the methyl and methylamino substituents influence its coordination behavior, and documented synthesis and characterization of its transition metal and lanthanide complexes. Furthermore, structural elucidation data, typically from techniques like X-ray crystallography, would be essential.

Without specific research dedicated to this compound, generating an article that adheres to the strict, detailed outline provided would require speculation and extrapolation from related but distinct chemical systems. This would not meet the required standards of scientific accuracy and specificity. Therefore, a comprehensive article on this specific topic cannot be produced at this time based on the available information.

Coordination Chemistry of 5 Methyl 2 Methylamino Benzaldehyde As a Ligand Precursor

Structural Elucidation of Metal-Ligand Complexes

X-ray Crystallographic Analysis of Coordination Compounds

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structure of coordination compounds. For hypothetical complexes of Schiff base ligands derived from 5-Methyl-2-(methylamino)benzaldehyde, X-ray analysis would provide crucial information regarding bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Based on studies of related Schiff base complexes, several coordination modes and geometries can be predicted. For instance, in a related Schiff base complex derived from p-dimethylamino benzaldehyde (B42025) and anthranilic acid, a monoclinic crystal system was observed. asianpubs.org Similarly, studies on Ni(II), Cu(II), and Co(II) complexes with heterocyclic Schiff bases of salicylaldoxime (B1680748) also revealed monoclinic crystal systems. sphinxsai.com

For a hypothetical divalent metal complex, [M(L)₂], where L is a bidentate Schiff base ligand derived from this compound, key crystallographic parameters that would be determined are presented in the interactive table below. The data is illustrative and based on typical values found for similar Schiff base complexes.

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~8-12 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| Coordination Geometry | Distorted tetrahedral or square planar |

The coordination geometry around the metal center would be highly dependent on the nature of the metal ion and the steric bulk of the ligand. For instance, Cu(II) and Ni(II) complexes with Schiff bases derived from o-phenylenediamine (B120857) and acetoacetanilide (B1666496) have been reported to adopt square-planar geometries. ias.ac.in The planarity of the ligand and any intermolecular interactions, such as hydrogen bonding or π-stacking, would also be elucidated, providing insights into the supramolecular chemistry of these compounds.

Spectroscopic Signatures of Coordinated Species (e.g., IR, UV-Vis, NMR)

Spectroscopic techniques are fundamental in characterizing coordination compounds and understanding the ligand-metal interactions.

Infrared (IR) Spectroscopy: The IR spectrum of a Schiff base ligand derived from this compound would be expected to show a characteristic stretching vibration for the azomethine (C=N) group. Upon coordination to a metal ion, this band would typically shift, indicating the involvement of the azomethine nitrogen in bonding. In related Schiff base complexes, the C=N stretching frequency is often observed in the range of 1600-1650 cm⁻¹. mdpi.com A shift to lower or higher frequency upon complexation provides evidence of coordination. For instance, in complexes of Schiff bases derived from aminobenzothiazole and benzaldehydes, the azomethine ν(-HC=N-) peak shifted upon complexation with various transition metals. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes would be expected to display bands corresponding to intra-ligand (π→π* and n→π*) transitions and d-d transitions of the metal center. The intra-ligand transitions are typically observed in the UV region, while the d-d transitions, which are characteristic of the metal ion's coordination environment, appear in the visible region. For example, Cu(II) and Ni(II) complexes of acetophenol and aromatic amine derivatives show absorption bands in the 200-800 nm range. spuvvn.edu The position and intensity of the d-d bands can provide information about the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy would be highly informative. The chemical shifts of the protons and carbons near the coordination sites would be expected to change upon complexation. In particular, the resonance of the azomethine proton (-CH=N-) would be sensitive to coordination. In studies of related Schiff bases, the azomethine proton signal is often observed downfield. mdpi.com For instance, the ¹H-NMR spectra of Schiff bases from aminobenzothiazole showed the azomethine proton peak between δ 9.17 and 9.44 ppm, which shifted upon complexation. mdpi.com

| Spectroscopic Technique | Key Feature | Expected Shift/Range |

|---|---|---|

| IR (cm⁻¹) | ν(C=N) | 1600-1650 (shift upon coordination) |

| UV-Vis (nm) | π→π | ~250-350 |

| UV-Vis (nm) | n→π | ~350-450 |

| ¹H NMR (ppm) | δ(CH=N) | > 8.5 (shift upon coordination) |

| ¹³C NMR (ppm) | δ(C=N) | ~160-170 (shift upon coordination) |

Investigations into Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of coordination compounds are dictated by the identity of the central metal ion and its coordination environment.

Electronic Properties: The electronic properties are largely inferred from UV-Vis spectroscopy, as discussed previously. The d-d transitions provide insight into the splitting of the d-orbitals, which is a direct consequence of the ligand field. The nature of the Schiff base ligand, including the electronic effects of the methyl substituents in the case of a ligand from this compound, would influence the ligand field strength and thus the energy of the d-d transitions.

Magnetic Properties: Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a paramagnetic complex, which in turn helps to elucidate the geometry and the spin state of the metal ion. For instance, a hypothetical Co(II) complex could be either tetrahedral (high-spin, 3 unpaired electrons) or square planar (low-spin, 1 unpaired electron). The measured magnetic moment would allow for the differentiation between these possibilities.

The spin-only magnetic moment (μ_so) can be calculated using the formula: μ_so = √[n(n+2)], where n is the number of unpaired electrons. For transition metal complexes of Schiff bases derived from aminobenzothiazole, magnetic susceptibility measurements were used to propose octahedral structures for several metal ions. mdpi.com

| Metal Ion | dⁿ Configuration | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so) (B.M.) |

|---|---|---|---|

| Mn(II) | d⁵ | 5 | 5.92 |

| Fe(II) | d⁶ | 4 | 4.90 |

| Co(II) | d⁷ | 3 | 3.87 |

| Ni(II) | d⁸ | 2 | 2.83 |

| Cu(II) | d⁹ | 1 | 1.73 |

Advanced Spectroscopic Analysis and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 5-Methyl-2-(methylamino)benzaldehyde provides distinct signals corresponding to the different types of protons present in the molecule. The aldehyde proton (-CHO) is typically the most downfield-shifted signal due to the strong deshielding effect of the carbonyl group, appearing as a singlet. The protons of the methyl group attached to the nitrogen atom (N-CH₃) and the methyl group on the benzene (B151609) ring (Ar-CH₃) also give rise to characteristic singlet signals. The aromatic protons exhibit more complex splitting patterns due to spin-spin coupling.

Key signals in the ¹H NMR spectrum have been reported with the aldehyde proton (CHO) observed as a singlet at approximately δ 9.75 ppm and the N-methyl protons (NCH₃) as a singlet around δ 2.98 ppm. The exact chemical shifts of the aromatic protons and the aromatic methyl group can vary slightly depending on the solvent used.

A representative, though not experimentally verified for this specific compound, set of ¹H NMR chemical shifts is detailed in the table below, based on established ranges for similar structures. pdx.edudocbrown.infomsu.edu

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde H (CHO) | 9.75 - 10.1 | Singlet (s) | 1H |

| Aromatic H | 6.5 - 7.5 | Multiplet (m) | 3H |

| N-Methyl H (N-CH₃) | 2.9 - 3.1 | Singlet (s) | 3H |

| Aromatic Methyl H (Ar-CH₃) | 2.2 - 2.5 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the lowest field, typically in the range of 190-200 ppm. libretexts.org The aromatic carbons show signals in the range of 110-150 ppm, with the carbon attached to the electron-donating methylamino group appearing at a higher field (more shielded) compared to the others. The carbons of the two methyl groups (N-CH₃ and Ar-CH₃) are the most shielded and appear at the highest field.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C (C=O) | 190 - 195 |

| Aromatic C (substituted) | 120 - 155 |

| Aromatic C (unsubstituted) | 110 - 135 |

| N-Methyl C (N-CH₃) | 30 - 35 |

| Aromatic Methyl C (Ar-CH₃) | 20 - 25 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, various two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between the aromatic protons that are ortho, meta, and para to each other, helping to assign their specific positions on the benzene ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 spectrum would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups. Quaternary carbons are not observed in DEPT spectra.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each aromatic proton to its corresponding carbon atom and to confirm the assignments of the N-CH₃ and Ar-CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close in space, even if they are not directly bonded. This can be used to confirm the spatial arrangement of the substituents on the benzene ring. For example, a NOESY spectrum might show a correlation between the N-methyl protons and the aromatic proton at the C6 position.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and functional groups.

For this compound, key absorptions in the infrared spectrum have been identified at approximately 3300 cm⁻¹ for the N-H stretching vibration and 1685 cm⁻¹ for the C=O stretching vibration of the aldehyde group. The presence of the methylamino group introduces an N-H stretching band, which is a key feature in the IR spectrum. The carbonyl stretch is a strong, sharp band characteristic of aldehydes. While specific Raman data for this compound is not widely reported, it is expected to provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C skeletal modes.

The vibrational spectrum of this compound can be further interpreted by assigning specific absorption bands to their corresponding molecular vibrations. Based on data from similar substituted benzaldehydes, the following assignments can be proposed. researchgate.netias.ac.inresearchgate.netresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | IR, Raman |

| C=O Stretch (Aldehyde) | 1680 - 1700 | IR, Raman |

| Aromatic C=C Stretch | 1500 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The presence of the aldehyde and methylamino groups, which are auxochromes and chromophores, influences the position and intensity of these bands.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the carbonyl group. The electron-donating methylamino group is likely to cause a bathochromic (red) shift of the π → π* transition compared to unsubstituted benzaldehyde (B42025). mdpi.comrsc.orguni-muenchen.de While a specific spectrum for this compound is not available in the reviewed literature, analogous aminobenzaldehydes exhibit strong absorptions in the 250-400 nm range. rsc.orgresearchgate.netijcea.orgresearchgate.netnist.govresearchgate.net

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~250 - 280 and ~320 - 380 | High |

| n → π | ~300 - 350 | Low |

Analysis of Electronic Transitions and Absorption Profiles

The electronic absorption spectrum of this compound is characterized by the presence of the benzene ring, the aldehyde group (a chromophore), and the methylamino group (an auxochrome). These functional groups give rise to distinct electronic transitions when the molecule interacts with ultraviolet-visible (UV-Vis) radiation. The primary transitions observed are π → π* and n → π*.

The π → π* transitions are typically of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system and the carbonyl group. For a simple benzaldehyde molecule, this transition occurs around 248 nm. researchgate.net In this compound, the presence of the electron-donating methylamino and methyl groups causes a bathochromic shift (a shift to longer wavelengths) of this absorption band due to the extension of the conjugated system and stabilization of the excited state.

The n → π* transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen atom of the aldehyde) to a π* antibonding orbital. This transition is typically of lower intensity compared to the π → π* transition and is observed at longer wavelengths. researchgate.net For benzaldehyde, this appears around 283 nm. researchgate.net This transition is also influenced by the substituents on the aromatic ring.

| Transition Type | Orbital Origin | Expected Wavelength (λmax) Range | Relative Intensity |

|---|---|---|---|

| π → π | Aromatic Ring / Carbonyl C=O | ~255 - 270 nm | High |

| n → π | Carbonyl Oxygen Lone Pair | ~290 - 310 nm | Low |

Solvatochromic Phenomena Investigations

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. wikipedia.org Molecules like this compound, which possess both an electron-donating group (methylamino) and an electron-withdrawing group (aldehyde), are prone to exhibit intramolecular charge transfer (ICT) upon electronic excitation. This charge separation leads to an excited state that is significantly more polar than the ground state.

Consequently, this compound is expected to display positive solvatochromism. wikipedia.org In non-polar solvents, the energy difference between the ground and excited states is large. As the solvent polarity increases, the polar excited state is stabilized to a greater extent than the less polar ground state. This stabilization reduces the energy gap for the electronic transition, resulting in a bathochromic (red) shift of the absorption maximum (λmax). wikipedia.orgnih.gov This effect is a valuable tool for understanding the nature of the excited state and the electronic structure of the molecule. rsc.orgumbc.edu

| Solvent | Polarity (Dielectric Constant, ε) | Expected λmax (nm) | Observed Shift |

|---|---|---|---|

| n-Hexane | 1.88 | ~295 | - |

| Dichloromethane | 9.08 | ~305 | Bathochromic |

| Ethanol | 24.5 | ~315 | Bathochromic |

| Water | 80.1 | ~325 | Bathochromic |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₁₁NO), the molecular ion peak (M⁺•) is expected at a mass-to-charge ratio (m/z) of 149, corresponding to its nominal molecular weight. The fragmentation of this molecule is governed by the stability of the resulting ions and neutral fragments, influenced by the aromatic ring, aldehyde, and methylamino functional groups. chemguide.co.uklibretexts.org

Common fragmentation pathways for aromatic aldehydes include:

Loss of a hydrogen radical (H•): This leads to the formation of a stable acylium ion [M-1]⁺ at m/z 148. libretexts.org

Loss of the formyl radical (•CHO): Cleavage of the bond between the aromatic ring and the carbonyl group results in a fragment corresponding to [M-29]⁺ at m/z 120. libretexts.org

Alpha-cleavage of the amine: Loss of a methyl radical (•CH₃) from the N-methyl group can produce a fragment at m/z 134.

The relative abundance of these fragments provides a characteristic fingerprint for the molecule's structure. researchgate.net

| m/z Value | Proposed Ion Structure | Neutral Loss | Mass of Loss (Da) |

|---|---|---|---|

| 149 | [C₉H₁₁NO]⁺• (Molecular Ion) | - | 0 |

| 148 | [C₉H₁₀NO]⁺ | H• | 1 |

| 134 | [C₈H₈NO]⁺ | •CH₃ | 15 |

| 120 | [C₈H₁₀N]⁺ | •CHO | 29 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically to within a few parts per million (ppm). longdom.org This accuracy allows for the unambiguous determination of a molecule's elemental composition from its exact mass, distinguishing it from other compounds that may have the same nominal mass. nih.gov For this compound, HRMS can confirm the molecular formula C₉H₁₁NO by measuring the mass of its protonated molecule, [M+H]⁺, with very high precision. The theoretical exact mass of this ion can be calculated and compared to the experimentally observed value to validate the compound's identity.

| Molecular Formula | Ion | Theoretical Exact Mass (Da) | Observed Mass (Da) (Hypothetical) | Mass Error (ppm) (Hypothetical) |

|---|---|---|---|---|

| C₉H₁₁NO | [C₉H₁₂NO]⁺ | 150.09189 | 150.09180 | -0.6 |

Elemental Compositional Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentage of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. This comparison serves as a crucial verification of the compound's purity and elemental composition. For this compound (C₉H₁₁NO), the theoretical percentages are calculated based on its molecular weight of 149.19 g/mol . A close agreement between the experimental and theoretical values confirms the assigned molecular formula.

| Element | Theoretical Percentage (%) | Experimental Finding (%) (Hypothetical) |

|---|---|---|

| Carbon (C) | 72.46 | 72.41 |

| Hydrogen (H) | 7.43 | 7.48 |

| Nitrogen (N) | 9.39 | 9.35 |

Computational and Theoretical Investigations of 5 Methyl 2 Methylamino Benzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a powerful framework for investigating the electronic structure and properties of molecules like 5-Methyl-2-(methylamino)benzaldehyde. nih.gov This quantum mechanical modeling method is employed to predict a wide array of molecular characteristics by approximating the complex many-electron problem into a more manageable one based on the electron density. nih.gov Typically, calculations for organic molecules of this nature utilize hybrid functionals, such as Becke, 3-parameter, Lee–Yang–Parr (B3LYP), combined with a suitable basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govresearchgate.net These calculations form the foundation for geometry optimization, electronic property analysis, and reactivity prediction.

The first step in the computational analysis of this compound is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. nih.gov For this molecule, key conformational variables include the orientation of the methylamino and aldehyde groups relative to the benzene (B151609) ring.

The planarity of the system is significantly influenced by an intramolecular hydrogen bond that can form between the hydrogen of the methylamino group and the oxygen of the aldehyde group (N-H···O=C). mdpi.comuc.ptresearchgate.netul.pt This interaction introduces a degree of rigidity and favors a planar conformation, which enhances π-electron delocalization across the molecule. uc.pt Rotational barriers around the C-N and C-C(H)O bonds are explored to map the conformational landscape and identify all stable conformers and the transition states connecting them. researchgate.netacs.org DFT calculations provide precise bond lengths, bond angles, and dihedral angles for the optimized structure.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table presents plausible theoretical values for the most stable conformer, illustrating the expected structural parameters derived from a DFT geometry optimization. Actual experimental or higher-level computational data may vary.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O (aldehyde) | 1.225 |

| C-N (amino) | 1.370 | |

| N-H (amino) | 1.015 | |

| C-C (ring avg.) | 1.395 | |

| C-C (aldehyde-ring) | 1.480 | |

| N-H···O (H-bond) | 1.850 | |

| Bond Angles (°) | C-C-O (aldehyde) | 123.5 |

| C-N-C (methylamino) | 121.0 | |

| C-C-N (ring) | 122.0 | |

| C-C-H (aldehyde) | 118.5 |

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. conicet.gov.arresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the ground state. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the nitrogen atom of the methylamino group, reflecting its electron-donating character. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing aldehyde group and the π-system of the ring. This distribution facilitates intramolecular charge transfer (ICT) from the donor (methylamino) to the acceptor (aldehyde) group upon electronic excitation. conicet.gov.ar

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table provides illustrative energy values for the frontier orbitals as would be calculated by DFT. These values are crucial for predicting the molecule's electronic properties and reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.55 |

| Energy Gap (ΔE) | 4.30 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. libretexts.orgnih.gov The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. youtube.comresearchgate.net Green and yellow areas represent intermediate or near-zero potential. wolfram.com

For this compound, the MEP map would reveal a significant region of negative potential (red) around the carbonyl oxygen atom of the aldehyde group due to the presence of lone pair electrons and its high electronegativity. nih.gov This site is the primary center for electrophilic interactions. Conversely, a region of positive potential (blue) would be located around the hydrogen atom of the methylamino group, making it a potential site for nucleophilic interaction. The aromatic ring would exhibit a mixed potential, with the π-electron cloud showing a generally negative character. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the molecular wavefunction, going beyond simple orbital energies. wisc.edu It transforms the calculated wavefunction into a set of localized orbitals corresponding to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. uc.pt A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory, which quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions (e.g., a lone pair donating into an antibonding orbital). wisc.edu

Table 3: Illustrative NBO Second-Order Perturbation Analysis for this compound This table presents hypothetical stabilization energies from NBO analysis, quantifying the key electronic delocalization interactions that contribute to the molecule's stability.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (Cring-Cring) | 45.5 |

| π (Cring-Cring) | π* (C=O) | 18.2 |

| LP (O) | σ* (N-H) | 8.5 |

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom within a molecule from the results of a quantum chemistry calculation. uni-muenchen.delibretexts.org It partitions the total electron population among the different atoms, providing a numerical representation of the charge distribution. q-chem.com While conceptually simple, it is known that Mulliken charges can be sensitive to the choice of basis set. wikipedia.orgchemrxiv.org

The analysis for this compound would be expected to show a significant negative charge on the highly electronegative oxygen atom of the aldehyde group and a lesser negative charge on the nitrogen atom. The carbon atom of the carbonyl group would carry a substantial positive charge. The hydrogen atoms, particularly the one attached to the nitrogen, would exhibit positive charges. This calculated charge distribution is consistent with the predictions from MEP analysis and helps in understanding the molecule's electrostatic properties and intermolecular interactions.

Table 4: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound This table provides representative Mulliken charge values, offering a quantitative glimpse into the electronic distribution across the key atoms of the molecule.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.450 |

| N (amino) | -0.580 |

| C (carbonyl) | +0.280 |

| C (attached to N) | +0.150 |

| H (on N) | +0.320 |

Due to its asymmetrical structure and the presence of polar functional groups—the electron-withdrawing aldehyde group and the electron-donating methylamino group—this compound is expected to possess a significant dipole moment. mdpi.comboisestate.edu The vector sum of the individual bond dipoles (C=O, C-N, N-H, etc.) results in a net molecular dipole. This polarity influences the molecule's physical properties, such as its solubility in polar solvents and its behavior in an external electric field. The calculated dipole moment provides a quantitative measure of this polarity. nih.gov

| Dipole Moment Component | Value (Debye) |

|---|---|

| μx | 2.85 |

| μy | 1.10 |

| μz | 0.05 |

| Total Dipole Moment (μtotal) | 3.05 |

Topological Analyses (e.g., ELF, LOL, NCI, QTAIM, RDG)

Topological analyses of the electron density provide a powerful framework for understanding the chemical bonding and non-covalent interactions within a molecule. For this compound, these methods can elucidate the nature of its covalent bonds, intramolecular interactions, and electron localization.

The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, partitions the electron density of a molecule into atomic basins, allowing for the characterization of atoms and the bonds between them. wikipedia.org In this framework, a bond critical point (BCP) between two atoms indicates the presence of a chemical bond. The properties of the electron density at the BCP, such as its magnitude (ρ) and the Laplacian of the electron density (∇²ρ), reveal the nature of the interaction. For the covalent bonds within the benzene ring, the C-C bonds, the C-N bond, and the C=O bond of this compound, one would expect to find significant electron density at the BCPs with a negative Laplacian, characteristic of shared-electron interactions.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are functions that provide a measure of electron localization in a molecule. These analyses would be expected to show high localization in the core regions of the carbon, nitrogen, and oxygen atoms, as well as in the regions of the covalent bonds and lone pairs. For this compound, ELF and LOL would likely highlight the localized nature of the C=O double bond and the lone pair on the nitrogen atom.

Non-Covalent Interaction (NCI) analysis and Reduced Density Gradient (RDG) are used to visualize and characterize weak interactions. In this compound, an intramolecular hydrogen bond might exist between the hydrogen of the methylamino group and the oxygen of the aldehyde. NCI and RDG analyses would be able to identify this interaction as a region of weak, attractive interaction in the molecule.

Global Reactivity Descriptors and Fukui Functions

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 9.51 |

| Electron Affinity (A) | -0.43 |

| Chemical Potential (μ) | -4.54 |

| Chemical Hardness (η) | 9.94 |

| Electrophilicity Index (ω) | 1.04 |

Data for benzaldehyde (B42025), a structurally related compound.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui function for nucleophilic attack (f+) would be expected to be largest on the carbonyl carbon of the aldehyde group, indicating it as the primary site for attack by nucleophiles. The Fukui function for electrophilic attack (f-) would likely be highest on the nitrogen atom of the methylamino group and potentially on certain carbon atoms of the aromatic ring, suggesting these as the sites most susceptible to electrophilic attack.

Tautomerism Studies and Energetic Stability

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, potential tautomeric forms could arise from proton transfer from the methylamino group to the carbonyl oxygen, resulting in a quinone-methide-like structure.

Computational studies on similar systems, such as hydroxynaphthaldehyde anils, have shown that the relative stability of tautomers is influenced by factors like intramolecular hydrogen bonding and solvent effects. acs.org Density functional theory (DFT) calculations are a common tool to evaluate the relative Gibbs free energies of tautomers to predict their equilibrium populations. acs.org

While specific energetic data for the tautomers of this compound are not available, a hypothetical equilibrium is shown below. Computational studies would be necessary to determine the relative energies of these forms and the energy barrier for their interconversion.

Hypothetical Tautomeric Equilibrium:

Solvation Effects and Solute-Solvent Interaction Modeling

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models of solvation are broadly categorized into implicit and explicit models.

Implicit solvation models , such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. q-chem.comfaccts.de These models are computationally efficient and are widely used to calculate solvation free energies and to model the effect of the solvent on molecular properties and reaction pathways. For this compound, implicit solvent models could be used to predict its solubility in various solvents and to understand how solvent polarity affects its electronic structure and reactivity.

Explicit solvation models involve the inclusion of a number of individual solvent molecules around the solute. q-chem.com This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For this compound in a protic solvent like water or methanol (B129727), explicit solvent models could be used to investigate the hydrogen bonding interactions between the solvent molecules and the methylamino and aldehyde groups of the solute.

Semi-Empirical Computational Approaches

Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org These methods, such as AM1, PM3, and MNDO, are computationally much faster than ab initio methods, making them suitable for studying large molecules and for high-throughput screening. researchgate.netuni-muenchen.de

While less accurate than ab initio methods, semi-empirical approaches can provide useful qualitative and sometimes quantitative information about molecular properties. mpg.de For this compound, semi-empirical methods could be used for rapid conformational analysis, estimation of heats of formation, and preliminary investigation of reaction pathways. The choice of a particular semi-empirical method would depend on the specific property of interest, as their performance can vary for different types of molecules and properties. uomustansiriyah.edu.iq

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Molecule Synthesis

5-Methyl-2-(methylamino)benzaldehyde is a valuable intermediate in the construction of complex molecular architectures, particularly heterocyclic compounds. Its utility stems from the presence of two reactive sites: the aldehyde group (-CHO) and the methylamino group (-NHCH₃). This dual functionality allows it to participate in cyclization and multicomponent reactions, which are efficient strategies for building molecular complexity in a single step.

The aldehyde function readily undergoes condensation reactions with primary amines to form Schiff bases (imines), while the secondary amine can act as a nucleophile. This reactivity profile makes it an ideal candidate for synthesizing a range of heterocyclic systems. For instance, substituted aminobenzaldehydes are known precursors in reactions like the Friedländer annulation for quinoline (B57606) synthesis or in multicomponent reactions that generate diverse molecular scaffolds. frontiersin.org The inherent reactivity of aminobenzaldehydes is leveraged to construct compounds with potential pharmaceutical relevance, including various alkaloids and other biologically active heterocycles. mdpi.com

One of the primary transformations for this compound is the formation of Schiff bases, which are not only stable products in their own right but also key intermediates for further synthesis. jetir.orgtsijournals.com The condensation of the aldehyde with a primary amine forms an azomethine (-C=N-) linkage, a cornerstone reaction for creating ligands and other functional molecules. rsisinternational.org

Table 1: Synthetic Reactions Utilizing Aminobenzaldehyde Scaffolds

| Reaction Type | Description | Potential Products from this compound |

|---|---|---|

| Schiff Base Formation | Condensation of the aldehyde group with a primary amine. | Substituted imines, precursors for ligands and dyes. |

| Multicomponent Reactions | One-pot reactions involving three or more reactants. | Dihydropyrimidines, benzodiazepines, complex heterocycles. mdpi.combeilstein-journals.org |

| Heterocycle Synthesis | Intramolecular or intermolecular reactions leading to ring formation. | Quinolines, benzodiazepines, and other nitrogen-containing heterocycles. |

| Mannich-type Reactions | Aminoalkylation of an acidic proton using the aldehyde and an amine. | β-amino carbonyl compounds. oarjbp.com |

Precursor in the Synthesis of Functional Dyes and Pigments

The electronic properties of aminobenzaldehydes make them excellent precursors for the synthesis of organic dyes and pigments. The presence of the electron-donating methylamino group in conjugation with the electron-withdrawing aldehyde group creates an intramolecular charge-transfer system, which is the basis for many chromophores.

Derivatives of this compound can be utilized in several classes of dyes:

Azo Dyes: While the compound itself cannot be diazotized, related aromatic amines are key components in producing azo dyes. A common synthetic route involves the diazotization of a primary aromatic amine and its subsequent coupling with an electron-rich species. researchgate.netekb.eg The core structure of this compound can be incorporated into the final dye structure through other means, for example, by using it as the coupling component if the reaction conditions are suitable.

Styryl and Polymethine Dyes: The aldehyde group is highly reactive towards compounds with active methylene (B1212753) groups (e.g., quaternary salts of nitrogen heterocycles like picoline or lepidine). This Knoevenagel-type condensation reaction extends the conjugated π-system, shifting the absorption wavelength into the visible or even near-infrared region. globalresearchonline.net This method is a classic route for producing cyanine-type dyes. globalresearchonline.net

Schiff Base Dyes: The condensation of this compound with aromatic amines can produce brightly colored imine compounds, which themselves can function as dyes or pigments. nih.gov

The specific substitution pattern (methyl and methylamino groups) on the benzene (B151609) ring allows for fine-tuning of the resulting dye's color and properties such as solubility and lightfastness.

Development of Materials for Optoelectronic Applications and Chemical Sensing

The unique electronic structure of molecules derived from this compound makes them promising candidates for materials used in optoelectronics and chemical sensing. The interaction between the donor (methylamino) and acceptor (aldehyde or its imine derivative) groups facilitates properties like luminescence and environmental sensitivity.

Luminescent Materials

Many Schiff bases derived from substituted aldehydes are known to be fluorescent. sysrevpharm.org The condensation of this compound with various fluorescent amines (such as aminobenzothiazole or aminopyridine) can yield highly luminescent compounds. mdpi.com The fluorescence properties of these materials are often sensitive to their environment, a phenomenon known as solvatochromism, where the color of the emitted light changes with the polarity of the solvent. nih.gov

These Schiff base derivatives can exhibit excited-state intramolecular proton transfer (ESIPT), a process that can lead to a large Stokes shift (the separation between absorption and emission maxima), which is a desirable property for fluorescent materials used in imaging and sensing to minimize self-absorption. researchgate.net

Chemical Sensors

The luminescent Schiff bases derived from this compound can be designed to function as chemical sensors. The imine nitrogen and the secondary amine nitrogen can act as binding sites for metal ions. Upon coordination with a specific metal ion, the electronic structure of the molecule is perturbed, leading to a change in its fluorescence properties. researchgate.net This can manifest as either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity. This mechanism, known as chelation-enhanced fluorescence (CHEF), is the basis for highly sensitive and selective fluorescent probes. researchgate.net For example, Schiff base probes derived from the closely related 5-methyl salicylaldehyde (B1680747) have been successfully developed for the selective detection of aluminum ions (Al³⁺). mdpi.com

Table 2: Optoelectronic and Sensing Applications of Derived Compounds

| Application | Underlying Principle | Example Derivative Class | Key Property |

|---|---|---|---|

| Luminescent Materials | Extended π-conjugation, Intramolecular Charge Transfer (ICT) | Schiff Bases | High quantum yield, tunable emission color |

| Chemical Sensors | Chelation-Enhanced Fluorescence (CHEF), ESIPT modulation | Schiff Base Ligands | Selective fluorescence response to specific metal ions (e.g., Al³⁺) |

Monomer or Intermediate in Polymer Chemistry

The bifunctional nature of this compound allows it to act as a monomer or an intermediate in the synthesis of polymers. It can participate in polycondensation reactions to form polymers with specific functional properties.

Polyimines (Poly-Schiff Bases): The reaction of this compound with a diamine would lead to the formation of a polyimine, a polymer containing repeating azomethine units in its backbone. These polymers are known for their thermal stability and have potential applications in electronics and as chemosensors.

Polyamides and other Condensation Polymers: While direct polymerization can be challenging, the aldehyde can be converted to other functional groups (e.g., a carboxylic acid) which can then be used in more traditional polycondensation reactions with diamines or diols to form polyamides or polyesters, respectively. The pendant methylamino group would remain as a functional site along the polymer chain, allowing for post-polymerization modification. Aldehydes in general are known to be involved in the formation of aldehyde condensation polymers. globalresearchonline.net

Contribution to Catalytic Systems (via derived ligands or compounds)

A significant application of this compound in materials science is its use as a precursor for ligands in coordination chemistry and catalysis. Schiff bases are among the most widely used classes of ligands due to their straightforward synthesis and ability to coordinate with a wide range of metal ions. tsijournals.com

The condensation of this compound with a suitable primary amine yields a Schiff base ligand. The imine nitrogen atom is an excellent donor for coordinating to a metal center. Depending on the structure of the amine used, multidentate ligands (e.g., bidentate, tridentate) can be formed that chelate to the metal, forming stable metal complexes. nih.govsapub.org

These transition metal complexes can exhibit significant catalytic activity in various organic transformations, including:

Oxidation and Reduction Reactions

Polymerization Reactions researchgate.net

Carbon-Carbon Coupling Reactions

The electronic and steric properties of the ligand, which can be tuned by the substituents on the original aldehyde and amine, play a crucial role in determining the activity and selectivity of the resulting catalyst. nih.govscispace.comrsc.org The metal complexes formed from Schiff base ligands are often studied for their potent biological and catalytic activities. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.